molecular formula C24H23ClN2O5S B12476552 N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B12476552
M. Wt: 487.0 g/mol
InChI Key: UZJQDTULNCTDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide: is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloro-substituted phenoxyphenyl group, a methyl group, and a morpholinylsulfonyl group attached to a benzamide core. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of 5-chloro-2-phenoxyphenylamine: This intermediate is synthesized through the nucleophilic aromatic substitution reaction of 5-chloro-2-nitrophenol with phenol, followed by reduction of the nitro group to an amine.

    Preparation of 4-methyl-3-(morpholin-4-ylsulfonyl)benzoic acid: This involves the sulfonylation of 4-methylbenzoic acid with morpholine and a suitable sulfonylating agent.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyphenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
  • N-(5-bromo-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

Uniqueness

N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro group at the 5-position and the morpholinylsulfonyl group enhances its reactivity and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C24H23ClN2O5S/c1-17-7-8-18(15-23(17)33(29,30)27-11-13-31-14-12-27)24(28)26-21-16-19(25)9-10-22(21)32-20-5-3-2-4-6-20/h2-10,15-16H,11-14H2,1H3,(H,26,28)

InChI Key

UZJQDTULNCTDIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.